molecular formula C17H16N2O3S2 B2512549 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide CAS No. 896299-92-6

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Cat. No.: B2512549
CAS No.: 896299-92-6
M. Wt: 360.45
InChI Key: HBLMCVQJVKMEKK-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic small molecule based on the benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles . This compound is offered for research purposes and is strictly for laboratory use, not intended for human or veterinary applications . Benzothiazole derivatives are extensively investigated as potent anticancer agents, demonstrating efficacy against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . The structural motif of this compound suggests potential for use in drug discovery programs targeting hypoxic tumors, as similar benzothiazole analogs have shown inhibitory activity against tumor-associated enzymes like carbonic anhydrase . Furthermore, 2-aminothiazole sulfonamide derivatives, which share a similar sulfonamide functional group, have recently been highlighted as promising inhibitors for enzymes such as urease, α-glucosidase, and α-amylase . This indicates potential research applications in areas like diabetes management and combating infections related to Helicobacter pylori . Compounds within this class have also exhibited notable antioxidant activities through free radical scavenging, making them subjects of interest in oxidative stress research . In silico predictions for related compounds suggest high gastrointestinal absorption and metabolic stability, which are favorable properties for early-stage drug development candidates . Researchers can leverage this compound as a key intermediate or lead molecule for developing novel therapeutic agents, studying enzyme inhibition mechanisms, or exploring structure-activity relationships.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-7-8-11(2)15-14(10)18-17(23-15)19-16(20)12-5-4-6-13(9-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLMCVQJVKMEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then subjected to further reactions to introduce the dimethyl groups at positions 4 and 7.

The methanesulfonylbenzamide moiety is usually synthesized separately through the reaction of a suitable benzamide derivative with methanesulfonyl chloride under basic conditions. The final step involves coupling the benzothiazole intermediate with the methanesulfonylbenzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using sodium hydroxide or potassium tert-butoxide, electrophilic substitution using halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent Benzothiazole Substituents Additional Functional Groups Molecular Formula Molecular Weight (g/mol)
N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide 3-SO₂CH₃ 4,7-dimethyl None C₁₇H₁₆N₂O₃S₂ 372.45
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ N/A N,O-bidentate directing group C₁₂H₁₇NO₂ 207.27
2-Chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide 2-Cl 5,7-dimethyl Morpholine-propyl chain C₂₃H₂₆ClN₃O₂S 443.99

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity and polar interactions compared to the methyl group in or the chloro substituent in .

Functional Group Diversity : The morpholine-propyl chain in introduces a tertiary amine and ether, likely improving solubility in aqueous environments and enabling interactions with kinase active sites.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison

Property Target Compound Compound Compound
LogP (Lipophilicity) Moderate (~2.5–3.5) Low (~1.5–2.0) High (~3.5–4.5)
Solubility Moderate (polar solvents) High (due to hydroxyl group) Low (due to morpholine chain)
Hydrogen Bond Acceptors 5 3 6

Analysis :

  • The methanesulfonyl group in the target compound increases polarity, likely improving solubility in polar aprotic solvents compared to . However, exhibits higher aqueous solubility due to its hydroxyl group.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

Molecular Formula: C₁₅H₁₈N₂O₃S
Molecular Weight: 306.38 g/mol
CAS Number: 1219140-65-4

The compound features a benzothiazole core substituted with a methanesulfonyl group and an amide linkage, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Cell Cycle Progression: The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Induction of Apoptosis: It has been suggested that the compound activates apoptotic pathways in malignant cells.

A study conducted on various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound, indicating its potential as a therapeutic agent against cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . The mechanism is believed to involve:

  • Inhibition of Enzymatic Activity: The methanesulfonyl group may enhance the compound's ability to inhibit specific enzymes critical for microbial survival.
  • Disruption of Membrane Integrity: The compound could affect microbial cell membranes, leading to increased permeability and cell death.

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition: The benzothiazole moiety interacts with active sites of target enzymes or receptors.
  • Receptor Modulation: The compound may bind to specific receptors involved in cell signaling pathways related to growth and survival.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). Results indicated:

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2562
5030
10010

This data suggests a dose-dependent inhibition of cell viability.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound possesses significant antimicrobial activity at relatively low concentrations.

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